3-(2-Bromoethyl)coumarin
Description
General Overview of Coumarin (B35378) Derivatives in Synthetic Organic Chemistry
Coumarins, or 2H-1-benzopyran-2-ones, are a prominent class of oxygen-containing heterocyclic compounds. wisdomlib.org Their core structure, consisting of a benzene (B151609) ring fused to an α-pyrone ring, provides a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov With over 1,300 naturally occurring and a vast number of synthetic derivatives, coumarins exhibit a broad spectrum of biological activities. wisdomlib.orgsemanticscholar.org This has led to their extensive use in the development of pharmaceuticals. frontiersin.org
The versatility of the coumarin framework allows for substitutions at various positions, leading to a rich diversity of structures and properties. semanticscholar.org Synthetic chemists have developed numerous methods for their preparation, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions, allowing for the creation of a wide array of derivatives. semanticscholar.orgscielo.org.za These derivatives are not only explored for their biological significance but are also utilized as fluorescent probes and building blocks in the synthesis of more complex molecules. nih.govresearchgate.net
Significance of Halogenated Coumarins as Synthetic Intermediates and Scaffolds
The introduction of a halogen atom into the coumarin scaffold significantly enhances its utility as a synthetic intermediate. nih.govthieme.de Halogenated coumarins are valuable precursors for creating a diverse range of functionalized coumarins. thieme.de The presence of a halogen, an electron-withdrawing group, can modulate the electronic properties of the coumarin ring system, influencing its reactivity and biological activity. nih.gov
Specifically, brominated coumarins are highly sought-after intermediates. The carbon-bromine bond can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of a wide variety of substituents. Furthermore, the bromine atom can act as a leaving group in nucleophilic substitution reactions, providing another avenue for functionalization. rsc.org This reactivity makes halogenated coumarins, including brominated derivatives, pivotal in the construction of complex molecular architectures and in the exploration of new chemical space for drug discovery. nih.gov
Structural Context of 3-(2-Bromoethyl)coumarin in Relation to Brominated Coumarin Frameworks
This compound belongs to the class of brominated coumarin frameworks where the bromine atom is not directly attached to the aromatic ring but is part of an alkyl side chain at the 3-position of the coumarin nucleus. This specific placement of the bromine atom offers unique reactivity compared to coumarins with bromination on the benzene or pyrone ring.
The 2-bromoethyl group at the 3-position provides a reactive electrophilic site susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups through substitution reactions, making this compound a valuable building block for the synthesis of a wide range of 3-substituted coumarin derivatives. For instance, it can react with various nucleophiles to form ethers, esters, amines, and other derivatives, expanding the library of accessible coumarin-based compounds. scielo.org.zascielo.org.za
One specific example is the synthesis of 3-(2-bromoethyl)-4-hydroxy-2H-chromen-2-one from 4-hydroxycoumarin (B602359) and dibromoethane in the presence of a base. scielo.org.zascielo.org.za This particular derivative has been utilized as a key intermediate in the synthesis of more complex heterocyclic systems. scielo.org.za The reactivity of the bromoethyl side chain allows for further modifications, demonstrating the synthetic utility of placing a bromine atom on an alkyl substituent at the 3-position of the coumarin ring.
Below is a table summarizing the key characteristics of this compound and related compounds.
| Compound Name | Molecular Formula | Key Structural Feature | Role in Synthesis |
| Coumarin | C9H6O2 | Benzene ring fused to an α-pyrone ring | Parent compound of the coumarin family |
| Halogenated Coumarin | Varies | Coumarin scaffold with one or more halogen substituents | Versatile synthetic intermediate |
| This compound | C11H9BrO2 | Bromoethyl group at the 3-position | Building block for 3-substituted coumarins |
| 3-(2-Bromoethyl)-4-hydroxy-2H-chromen-2-one | C11H9BrO3 | Bromoethyl group at the 3-position and a hydroxyl group at the 4-position | Intermediate for complex heterocyclic synthesis |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQUOMBGREDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943265 | |
| Record name | 3-(2-Bromoethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20972-54-7 | |
| Record name | NSC99029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Bromoethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Bromoethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Reactivity and Reaction Mechanisms of 3 2 Bromoethyl Coumarin Analogues
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary reaction pathway for the bromoethyl moiety is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion as a leaving group. The reactivity of this site is influenced by the electron-withdrawing nature of the coumarin (B35378) ring system.
Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with the electrophilic CH2Br group. These reactions typically proceed by displacing the bromide to form a new carbon-nitrogen bond. For instance, reactions with various substituted arylamines lead to the corresponding N-substituted aminoethylcoumarin derivatives. nih.gov
The reaction of the analogous compound, 3-(bromoacetyl)coumarin (B1271225), with various heterocyclic amines such as 2-aminothiazole (B372263) and 2-aminobenzothiazole (B30445) results in the formation of the corresponding substituted aminoacetylcoumarins. nih.gov A similar reaction pattern is expected for 3-(2-bromoethyl)coumarin.
Thiosemicarbazides also serve as potent nitrogen nucleophiles. The reaction of 3-(bromoacetyl)coumarin with thiosemicarbazides, often in the presence of a mild base, yields thiazolylcoumarin derivatives through an initial substitution followed by an intramolecular cyclization-condensation (Hantzsch thiazole (B1198619) synthesis). nih.gov This dual reactivity highlights the utility of the bromo-substituted side chain in constructing more complex heterocyclic structures. frontiersin.org
| Nitrogen Nucleophile | Reactant Analogue | Reaction Conditions | Resulting Product Class |
|---|---|---|---|
| Substituted Arylamines | 3-(Bromoacetyl)coumarin | Ethanol (B145695), NaHCO3 | 3-(2-(Arylamino)acetyl)coumarins |
| Di(2-picolyl)amine | 3-(Bromoacetyl)coumarin | Chloroform, Room Temp. | 3-(bis(Pyridin-2-ylmethyl)glycyl)coumarin |
| Benzimidazole (B57391) | 3-(Bromoacetyl)coumarin | Acetonitrile, Room Temp. | Imidazole-1-carbonyl-chromenone |
| Thiosemicarbazides | 3-(Bromoacetyl)coumarin | Ethanol, Trimethylamine | Thiazolylcoumarin Derivatives |
Carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds (e.g., malononitrile, ethyl acetoacetate) or organometallic reagents, can also participate in substitution reactions at the bromoethyl moiety. These reactions are fundamental for carbon-carbon bond formation, allowing for the extension of the side chain at the C-3 position. For example, the reaction with potassium cyanide (KCN) would be expected to yield the corresponding nitrile derivative, 3-(2-cyanoethyl)coumarin. Such reactions on the 3-(bromoacetyl)coumarin analogue have been documented to proceed under ethanolic conditions. researchgate.net
The thiocyanate (B1210189) ion (SCN-) is an ambident nucleophile that can react through either the sulfur or nitrogen atom. In reactions with primary alkyl halides like this compound, the reaction typically occurs via the more nucleophilic sulfur atom, leading to the formation of an organic thiocyanate. Research on 3-(bromoacetyl)coumarin derivatives has shown that treatment with potassium thiocyanate (KSCN) in ethanol effectively furnishes the corresponding 3-(thiocyanatoacetyl)coumarin derivatives in good yields. nih.govresearchgate.netmdpi.com This product can then serve as a versatile intermediate for the synthesis of various sulfur-containing heterocycles, such as thiazoles. mdpi.com
| Nucleophile | Reactant Analogue | Reaction Conditions | Resulting Product Class |
|---|---|---|---|
| Potassium Cyanide (KCN) | 3-(Bromoacetyl)coumarin | Ethanol | 3-(2-Cyanoacetyl)coumarin |
| Potassium Thiocyanate (KSCN) | 3-(Bromoacetyl)coumarin | Ethanol | 3-(Thiocyanatoacetyl)coumarin |
Intramolecular Cyclization Reactions and Ring Fission Processes
The derivatives formed from nucleophilic substitution on the bromoethyl side chain often contain functional groups that can undergo subsequent intramolecular reactions, leading to the formation of new ring systems fused to the coumarin core. Additionally, the coumarin ring itself can undergo fission under certain conditions.
The synthesis of fused heterocyclic systems is a significant application of coumarin chemistry, driven by the diverse biological activities of these molecules. semanticscholar.orgnih.gov The functionalized side chain at the C-3 position of this compound derivatives is ideally positioned for intramolecular cyclization.
For example, the product of the reaction with a thiosemicarbazide (B42300) can undergo acid-catalyzed cyclization and dehydration to form a fused thiazole ring. Similarly, derivatives formed from reactions with binucleophiles can lead to a variety of fused heterocycles. The reaction of 3-(bromoacetyl)coumarin with 2-aminobenzo[d]thiazole-6-sulfonamide, for instance, results in the formation of imidazobenzothiazoles. nih.gov Numerous synthetic strategies exist for fusing five- and six-membered rings to the coumarin scaffold, often utilizing precursors like 3-aminocoumarin, 4-hydroxycoumarin (B602359), or 3-nitrocoumarin (B1224882) to build pyrazole, imidazole, oxazole, or triazole rings. nih.govnih.gov These established methods underscore the potential for derivatives of this compound to act as precursors for novel fused systems.
The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical processes. For coumarin derivatives, these studies often focus on the stability of the lactone ring and the energetics of cyclization reactions.
Ring Fission: The coumarin lactone ring is susceptible to cleavage by nucleophiles, particularly under basic conditions (e.g., hydrolysis with NaOH). coe.edu Kinetic studies on the ring opening of coumarin derivatives like coumarin-102 with sodium hydroxide (B78521) can be performed by monitoring changes in physical properties, such as fluorescence, over time. coe.edu Such experiments allow for the determination of the reaction order and rate constants, providing a quantitative measure of the lactone's stability.
Cyclization: The thermodynamics of intramolecular cyclization are governed by the change in enthalpy (ΔH) and entropy (ΔS) during ring formation. The formation of stable five- or six-membered fused rings is generally enthalpically favored. However, this is counteracted by a negative change in entropy due to the loss of conformational freedom. Computational methods can be used to calculate thermodynamic parameters, such as bond dissociation energies (BDE) and ionization potentials (IP), which help in understanding the stability of reactants, intermediates, and products. mdpi.com For the parent coumarin molecule, the standard enthalpy of formation (ΔfH°solid) has been determined to be -259.9 ± 1.8 kJ/mol, and the enthalpy of sublimation (ΔsubH°) is 95.4 ± 2.6 kJ/mol, providing baseline data for thermodynamic calculations of its derivatives. nist.gov The specific kinetics and thermodynamics of cyclization for a this compound derivative would depend on the nature of the reacting functional groups, the length of the tether, and the reaction conditions. researchgate.net
Palladium-Catalyzed Coupling Reactions of Brominated Coumarins
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Brominated coumarins, including analogues of this compound, are valuable substrates in these transformations due to the reactivity of the carbon-bromine bond.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgmt.com This reaction has been extensively applied to brominated coumarins to synthesize a diverse range of functionalized derivatives. researchgate.net
The catalytic cycle of the Suzuki reaction generally involves three key steps: libretexts.orgwikipedia.org
Oxidative Addition: A low-valent palladium(0) species reacts with the brominated coumarin, inserting into the carbon-bromine bond to form a palladium(II) intermediate.
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium(II) center, displacing the bromide ion.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
A variety of palladium catalysts and ligands have been employed for the Suzuki cross-coupling of brominated coumarins, with the choice often depending on the specific substrates and desired reaction conditions. nih.gov For instance, the use of palladium(II) acetate (B1210297) with specific phosphine (B1218219) ligands has proven effective for the coupling of 3-chlorocoumarins with arylboronic acids. researchgate.net Microwave-assisted Suzuki reactions have also been developed to accelerate these transformations, often leading to higher yields in shorter reaction times. mdpi.com
Below is a table summarizing representative examples of Suzuki cross-coupling reactions with halogenated coumarins:
| Halogenated Coumarin | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromocoumarin | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Arylcoumarin | Good to Excellent | researchgate.net |
| 3-Chlorocoumarin | Arylboronic acid | Pd-salen complex | 3-Arylcoumarin | Good | researchgate.net |
| Aryl Halides (I, Br, Cl) | Arylboronic acids | Pd/CuO | Biaryls | Variable | mdpi.com |
Beyond carbon-carbon bond formation, palladium catalysis can also facilitate the construction of carbon-oxygen bonds involving brominated coumarins. A particularly noteworthy transformation is the palladium-catalyzed ring contraction of 3-bromocoumarins to yield benzofuran (B130515) derivatives. nih.gov This reaction provides a unique synthetic route to the benzofuran core, a prevalent motif in many biologically active compounds. researchgate.net
One reported example involves the conversion of 3-bromo-2H-coumarins into 3-(benzofuran-2-yl)-2H-coumarins in a one-pot process that involves both C-C bond formation via C-H activation and C-O bond formation through the ring contraction. nih.gov While the precise mechanism can be complex and substrate-dependent, it is generally proposed to proceed through a series of steps involving the palladium catalyst. The Perkin rearrangement, a base-catalyzed conversion of 3-halocoumarins to benzofuran-2-carboxylic acids, offers a related, albeit non-palladium-catalyzed, pathway for this ring contraction. nih.gov The influence of a palladium catalyst on such base-mediated ring contractions has been observed to increase the reaction rate in certain pyran systems. hud.ac.uk
Photochemical Reactivity and Mechanism of Halogenated Coumarins
The introduction of a halogen atom, such as bromine, onto the coumarin scaffold can significantly alter its photochemical properties and reactivity. The carbon-bromine bond is susceptible to cleavage upon exposure to light, leading to the formation of highly reactive intermediates that can drive subsequent chemical transformations.
The photolysis of brominated coumarins can initiate the cleavage of the carbon-bromine bond. For instance, in the case of 4-(bromomethyl)-7-(diethylamino)coumarin, the primary photochemical pathway involves the homolytic cleavage of the C-Br bond, generating a radical intermediate. nih.gov This process highlights the potential for generating reactive radical species from brominated coumarin derivatives under photochemical conditions. The introduction of bromine can also influence the formation of other reactive intermediates, such as carbocations. acs.org
The presence of a halogen atom on the coumarin ring can have a profound effect on the molecule's photophysical and photochemical behavior. rsc.org Halogenation can alter the absorption and emission properties of coumarins and influence the pathways of photoreactions. rsc.orgnih.gov
For example, the introduction of a bromine atom can promote different photochemical outcomes compared to non-halogenated analogues. In some systems, bromination has been shown to suppress homolysis pathways and favor heterolysis or electron transfer processes, leading to the formation of carbocation intermediates. acs.org The position and number of bromine atoms can significantly impact the photostability and the capability of generating reactive oxygen species. rsc.org The study of halogenated coumarins is an active area of research, particularly in the context of developing photolabile protecting groups and fluorescent probes. acs.orgnih.gov
Synthetic Utility and Applications As Building Blocks
Synthesis of Novel Coumarin (B35378) Derivatives for Structure-Activity Relationship Studies
The straightforward reactivity of the primary alkyl bromide in 3-(2-Bromoethyl)coumarin makes it an ideal starting material for generating libraries of novel coumarin derivatives. Nucleophilic substitution reactions with a diverse set of nucleophiles, such as amines, phenols, thiols, and azides, can be employed to introduce a wide array of functional groups at the terminus of the ethyl side chain. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic structural modifications are made to probe and optimize the biological activity or photophysical properties of the coumarin scaffold.
For instance, the reaction of This compound with various primary and secondary amines can yield a series of 3-(2-aminoethyl)coumarin derivatives. Similarly, reaction with substituted phenols or thiophenols can lead to the formation of ether and thioether linkages, respectively. The resulting compounds, bearing different terminal functionalities, can then be screened for their potential as, for example, fluorescent probes, enzyme inhibitors, or antimicrobial agents. The systematic variation of the substituent allows researchers to correlate specific structural features with observed activity, guiding the design of more potent and selective molecules.
Construction of Polyfunctionalized Heterocyclic Systems
The electrophilic nature of the bromoethyl group, coupled with the inherent reactivity of the coumarin core, provides a platform for the construction of a variety of fused and appended heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution followed by a subsequent intramolecular cyclization step.
While the direct synthesis of thiazole (B1198619) and pyrazolone (B3327878) derivatives from This compound is not extensively documented in readily available literature, the analogous reactivity of 3-(bromoacetyl)coumarins provides a conceptual blueprint. By extension, it is proposed that This compound could react with thiourea (B124793) or thioamides to potentially form dihydrothiazine-fused coumarins after an initial S-alkylation followed by intramolecular cyclization. The formation of pyrazolone derivatives would likely require a different synthetic strategy, perhaps involving initial conversion of the bromoethyl group to a more suitable functional handle for cyclization with hydrazine-based reagents.
A prominent application of This compound in the construction of heterocyclic systems is its use as a precursor for coumarin-containing azides. The bromoethyl group can be readily converted to an azidoethyl group via reaction with sodium azide (B81097). The resulting 3-(2-azidoethyl)coumarin is a key intermediate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
This powerful and highly efficient reaction allows for the covalent linkage of the coumarin azide with a wide variety of terminal alkynes, yielding stable 1,4-disubstituted 1,2,3-triazole hybrids. This methodology offers a modular approach to creating complex molecular architectures where the coumarin and another molecular entity are connected by a triazole linker. Such hybrids have found applications in various fields, including the development of bioconjugates, fluorescent labels, and potential therapeutic agents.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-(2-Azidoethyl)coumarin | Terminal Alkyne | Copper(I) source | 3-(2-(1,2,3-Triazol-4-yl)ethyl)coumarin derivative |
This interactive table showcases the components of the CuAAC reaction for creating coumarin-triazole hybrids.
The synthesis of coumarin-fused benzimidazole (B57391), benzoxazole (B165842), and benzoxazine (B1645224) systems typically involves the reaction of a coumarin bearing a reactive functionality with an appropriately substituted ortho-difunctionalized benzene (B151609) derivative. For example, the reaction of This compound with o-phenylenediamine (B120857) could potentially lead to the formation of a benzimidazole derivative through a two-step process of N-alkylation followed by cyclization. Similarly, reactions with o-aminophenol and o-aminobenzyl alcohol could, in principle, yield benzoxazole and benzoxazine analogs, respectively. The feasibility and specific reaction conditions for these transformations would require further investigation.
The construction of thiophene, pyran, pyridine, and thiadiazine rings attached to the coumarin scaffold from This compound would necessitate multi-step synthetic sequences. For instance, the bromoethyl group could be transformed into a more elaborate side chain containing the requisite functional groups for a subsequent cyclization reaction to form the desired heterocycle. These transformations are not typically achieved in a single step from the bromoethyl precursor and highlight the need for creative synthetic planning to access these more complex heterocyclic systems.
Preparation of Macrocyclic and Supramolecular Coumarin Assemblies
The bifunctional nature of molecules derived from This compound opens avenues for the construction of macrocyclic and supramolecular structures. For example, by reacting This compound with a difunctional nucleophile under high dilution conditions, it is possible to favor intramolecular cyclization to form a macrocycle. Alternatively, reaction with a linker molecule bearing two nucleophilic sites could lead to the formation of dimeric or oligomeric structures.
Furthermore, coumarin derivatives prepared from This compound can be designed to participate in non-covalent interactions, leading to the formation of supramolecular assemblies. For instance, the introduction of hydrogen bond donors and acceptors or aromatic surfaces capable of π-π stacking can direct the self-assembly of these molecules into well-defined larger structures. The inherent fluorescence of the coumarin core is often exploited in these systems to probe the assembly process and to develop new sensory materials.
Derivatization Strategies Utilizing 3 2 Bromoethyl Coumarin Analogues
Fluorescent Tagging of Organic Molecules
Coumarin (B35378) and its derivatives are extensively utilized as fluorescent probes and dyes due to their inherent photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and structural flexibility that allows for tuning of their spectral properties. mdpi.comnih.gov The introduction of a coumarin tag onto a non-fluorescent or weakly fluorescent analyte dramatically increases its sensitivity in analytical methods that rely on fluorescence detection. rsc.orgias.ac.in This process, known as pre-column derivatization in chromatography, transforms the analytical challenge from detecting a difficult analyte to detecting a highly responsive, well-behaved derivative.
The primary application of 3-(2-bromoethyl)coumarin and its analogues as derivatizing agents involves their reaction with molecules containing active hydrogen atoms, most notably carboxylic acids and amines. nih.gov
The reaction with carboxylic acids proceeds via a nucleophilic substitution reaction, where the carboxylate anion attacks the electrophilic carbon atom of the bromoethyl group, displacing the bromide ion to form a stable ester linkage. This esterification effectively appends the fluorescent coumarin tag to the carboxylic acid molecule. For the reaction to occur efficiently, the carboxylic acid must first be converted to its more nucleophilic carboxylate salt, typically by using a weak base.
Similarly, other compounds with active hydrogens, such as phenols, thiols, and amines, can be derivatized. Amines, for instance, can react to form stable secondary or tertiary amine linkages, extending the utility of these reagents to a broader class of organic molecules. nih.gov The selection of a specific coumarin analogue can be tailored to the analyte, with various substituents on the coumarin ring used to modify reactivity and spectroscopic properties. nih.gov
The principal benefit of derivatizing analytes with a coumarin tag is the substantial improvement in their detectability. nih.gov Coumarins possess a strong chromophore and fluorophore, making them readily detectable by both UV-Visible and fluorescence detectors used in High-Performance Liquid Chromatography (HPLC). vup.sk
HPLC with UV Detection (HPLC-UV): Coumarins exhibit strong absorbance in the UV region, typically between 280 and 335 nm. vup.sk By tagging an analyte that has a poor or non-existent UV chromophore, the resulting derivative can be easily detected and quantified with high sensitivity. nih.gov
HPLC with Fluorescence Detection (HPLC-FLD): Fluorescence detection offers even greater sensitivity and selectivity compared to UV detection. Since few molecules in a complex sample are naturally fluorescent, derivatization with a coumarin tag significantly reduces background noise and improves detection limits, often reaching femtomole levels. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization also enhances LC-MS analysis. nih.gov The introduction of the coumarin moiety can improve the chromatographic behavior of highly polar analytes by increasing their hydrophobicity, leading to better retention and peak shape on reversed-phase columns. Furthermore, the coumarin structure can provide a readily ionizable site, which can enhance the signal in the mass spectrometer, particularly when using techniques like electrospray ionization (ESI). researchgate.net
| Analytical Technique | Advantage of Coumarin Derivatization | Typical Improvement |
|---|---|---|
| HPLC-UV | Introduces a strong chromophore to analytes lacking one. | Allows for sensitive detection in the low µg/mL to ng/mL range. nih.gov |
| HPLC-FLD | Imparts high fluorescence, offering superior sensitivity and selectivity. | Lowers detection limits significantly, often to the femtomole level. thermofisher.com |
| LC-MS/MS | Improves chromatographic retention and can enhance ionization efficiency. | Better peak shape, increased signal intensity, and lower limits of quantification (LOQs). nih.govresearchgate.net |
Optimization of Derivatization Conditions
To ensure the derivatization reaction is rapid, complete, and produces high yields, various optimization strategies are employed. These methods aim to overcome kinetic barriers and improve the efficiency of the coupling process.
The reaction between a bromoalkyl derivative and a carboxylate salt often involves two phases: an organic phase containing the coumarin reagent and an aqueous or solid phase containing the salt. To facilitate the reaction, phase-transfer catalysts (PTCs) are used. Crown ethers are particularly effective PTCs for this purpose. rsc.org
A crown ether molecule can selectively complex with the cation of the carboxylate salt (e.g., K+). This complexation sequesters the cation within the ether's central cavity, creating a large, organophilic complex. The corresponding "naked" carboxylate anion is then shuttled into the organic phase, where it becomes highly soluble and exceptionally reactive towards the this compound. This catalytic cycle dramatically accelerates the rate of esterification, allowing the reaction to proceed under milder conditions and in shorter time frames. rsc.org Dicyclohexyl-18-crown-6 is an example of a crown ether used for such anion-promoted two-phase reactions. rsc.org
Modern synthetic chemistry increasingly relies on energy-efficient and time-saving techniques like microwave and ultrasound irradiation to drive reactions. These "green chemistry" approaches have been successfully applied to the synthesis and derivatization of coumarins. researchgate.netmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture. vjas.vn This localized, high-energy input can dramatically reduce reaction times from hours to mere minutes while often increasing product yields. analis.com.mynih.gov For instance, the synthesis of coumarin-imidazo[1,2-a]pyrimidine derivatives from 3-(bromoacetyl)coumarin (B1271225) saw yields increase and reaction times shorten significantly under microwave irradiation compared to conventional heating. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. iau.ir This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and increasing reaction rates. Ultrasound-assisted methods offer advantages such as high yields, short reaction times, and operational simplicity at room temperature. researchgate.netiau.ir
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Conventional Reflux | 8-18 hours | 56-79% | analis.com.my |
| Microwave Irradiation | 8-17 minutes | 74-85% | ||
| Ester Hydrolysis | Conventional Procedure | 6 hours | 76-85% | analis.com.my |
| Microwave Irradiation | 6 minutes | 82-94% | ||
| Synthesis of 3-Aryl Coumarins | Conventional | 30 hours | - | researchgate.net |
| Ultrasound | 30 minutes | Significantly Higher Yield |
Photophysical and Spectroscopic Investigations of 3 2 Bromoethyl Coumarin and Its Derivatives
Absorption and Emission Spectroscopy Studies
The electronic absorption and emission spectra of coumarins are governed by π-π* transitions within the conjugated benzopyrone system. researchgate.net The parent coumarin (B35378) molecule exhibits absorption in the UV region, but substitutions on the ring can significantly shift these properties. aatbio.com Electron-donating groups, particularly at the 7-position, and electron-withdrawing groups at the 3-position can extend the π-conjugation, leading to a bathochromic (red) shift in both absorption and emission spectra into the visible range. nih.gov For 3-(2-Bromoethyl)coumarin, the alkyl bromide substituent at the 3-position is primarily an electron-withdrawing group by induction, which is expected to influence the electronic distribution and thus the spectral properties of the molecule.
Fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter for fluorescent molecules. Many coumarin derivatives are known to be effective fluorophores with high quantum yields. acadpubl.eu This efficiency is highly sensitive to the molecular structure and the surrounding environment. For instance, some coumarin derivatives exhibit quantum yields approaching 0.83, making them highly emissive. nih.gov The introduction of a substituent at the 3-position can modulate these properties. rsc.org
| Coumarin Derivative | Solvent | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| Coumarin 343 | Ethanol (B145695) | 0.63 | |
| 7-Amino-4-trifluoromethylcoumarin | - | 0.53 | aatbio.com |
| Coumarin derivative 4e (p-methyl substituted) | DMSO | 0.83 | nih.gov |
| Parent Coumarin | Ethanol | Very Low | scispace.com |
The Stokes shift is the difference in energy (or wavelength) between the positions of the absorption and emission maxima. A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes the overlap between absorption and emission spectra, thereby improving detection sensitivity. mdpi.com Coumarin derivatives are known for their potentially large Stokes shifts, which can be significantly affected by substituents and solvent polarity. acadpubl.eumdpi.com This phenomenon often arises from changes in the dipole moment of the molecule upon excitation and subsequent reorientation of solvent molecules around the excited-state fluorophore. nih.gov The introduction of various groups at the 3-position has been shown to result in Stokes shifts ranging from moderate to exceptionally large (over 200 nm in polar solvents). nih.gov
Photodimerization and Photocyclization Reactions in Coumarin Systems
Upon exposure to UV radiation (typically >300 nm), coumarin and its derivatives can undergo a [2+2] photocycloaddition reaction between the 3,4-double bonds of two excited-state and ground-state molecules. nih.gov This reversible reaction yields a cyclobutane (B1203170) ring, linking the two coumarin moieties. researchgate.net The efficiency and stereochemical outcome of this photodimerization are highly dependent on the reaction conditions, including solvent, concentration, and the presence of photosensitizers. nih.govmdpi.com
The [2+2] photodimerization of coumarins can result in four possible stereoisomeric products. These isomers arise from the two possible regiochemical orientations (head-to-head or head-to-tail) and two possible stereochemical arrangements (syn or anti). nih.gov
Syn head-to-head (syn-HH)
Anti head-to-head (anti-HH)
Syn head-to-tail (syn-HT)
Anti head-to-tail (anti-HT)
The distribution of these photoproducts is dictated by the reaction pathway. For example, direct irradiation in non-polar solvents like benzene (B151609) often favors the formation of the anti-head-head dimer, whereas sensitized reactions or reactions in more polar solvents can yield different isomer ratios. nih.gov The substituent at the 3-position can exert steric and electronic effects that influence the preferred orientation of the approaching monomers, thereby altering the product distribution.
| Isomer Type | Regiochemistry | Stereochemistry | General Formation Conditions |
|---|---|---|---|
| syn-HH | Head-to-Head | syn | Direct irradiation, polar solvents (e.g., 1,2-ethanediol) nih.gov |
| anti-HH | Head-to-Head | anti | Direct irradiation, non-polar solvents (e.g., benzene) nih.gov |
| syn-HT | Head-to-Tail | syn | Often a minor product nih.gov |
| anti-HT | Head-to-Tail | anti | Often a minor product nih.gov |
The photodimerization of coumarins can also be carried out in the solid state. These reactions are often governed by topochemical principles, where the crystal packing arrangement of the monomer molecules predetermines the structure of the resulting photodimer. According to Schmidt's rule, for a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. nih.gov
This principle allows for a high degree of stereo- and regioselectivity that is often unattainable in solution. By controlling the crystal engineering, it is possible to selectively synthesize a single isomeric dimer. Supramolecular chemistry offers another avenue for control, where host molecules like cyclodextrins can encapsulate coumarin monomers in the solid state, orienting them to yield specific dimers upon irradiation. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of advanced spectroscopic techniques are essential for the unambiguous characterization of this compound and its potential photoproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a cornerstone for structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons. For instance, in coumarin derivatives, the proton at the C4 position gives a characteristic signal. ias.ac.in ¹³C NMR reveals the carbon skeleton of the molecule. For the closely related 3-(bromoacetyl)coumarin (B1271225), characteristic signals for the lactonic and ketonic carbonyls, as well as the methylene (B1212753) carbons, have been identified. nih.govsemanticscholar.org In photodimers, the disappearance of signals for the C3 and C4 vinylic protons and the appearance of new signals in the aliphatic region corresponding to the cyclobutane ring are key diagnostic features.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental formula of the parent compound and its products. nih.govmdpi.com This is crucial for confirming the formation of dimers, which will have a molecular weight exactly double that of the monomer.
Infrared (IR) Spectroscopy is used to identify functional groups. In this compound, characteristic absorption bands for the lactone carbonyl (C=O) group and the aromatic C=C bonds would be expected. nih.govsemanticscholar.org Upon dimerization, changes in the C=C bond stretching vibrations would be observed.
Computational Methods , such as Density Functional Theory (DFT), are increasingly used alongside experimental techniques. DFT calculations can predict optimized molecular geometries, vibrational frequencies (IR), and electronic transitions (UV-Vis spectra), providing a deeper understanding of the structure-property relationships and corroborating experimental findings. nih.gov
Spectroscopic Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and chemical literature, experimental photophysical and spectroscopic data for the specific compound This compound could not be located. Publicly available resources, including the PubChem database, indicate a lack of published research detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) characteristics of this molecule.
The search yielded extensive spectroscopic information for a related but structurally distinct compound, 3-(Bromoacetyl)coumarin . This molecule contains an additional carbonyl group in the side chain, which significantly alters its electronic and vibrational properties, making its spectral data an inaccurate substitute for the requested compound. Data was also found for derivatives such as 3-(2-Bromoethyl)-4-hydroxy-coumarin , but the presence of additional functional groups prevents the direct application of their spectral characteristics to the parent compound.
Due to the absence of specific research findings and data for this compound, it is not possible to provide a scientifically accurate article on its spectroscopic investigations as outlined. The generation of data tables and detailed analysis for the specified sections—¹H and ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—cannot be completed without the foundational experimental results.
Further empirical research is required to characterize this compound and publish its spectroscopic profile. Until such studies are available, a detailed analysis as requested cannot be furnished.
Computational and Theoretical Studies of 3 2 Bromoethyl Coumarin Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-(2-Bromoethyl)coumarin, DFT calculations would typically be performed to optimize its three-dimensional geometry and to calculate various molecular properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. Such calculations would yield crucial information about the molecule's stability, bond lengths, bond angles, and vibrational frequencies. These foundational data are essential for any subsequent analysis of reactivity.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a theoretical framework that analyzes changes in electron density to understand chemical reactivity, rather than focusing on molecular orbital interactions. An MEDT study of this compound would involve analyzing the conceptual DFT reactivity indices and the topology of the Electron Localization Function (ELF) to understand its reaction mechanisms. This approach would be particularly useful for studying pericyclic reactions or reactions involving polar mechanisms where the flow of electron density is critical. To date, no MEDT studies have been specifically published for this compound.
Analysis of Reactivity Descriptors
From the results of quantum chemical calculations, several reactivity descriptors can be derived to predict the chemical behavior of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For a molecule like this compound, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound No specific data is available in the literature. The table below is a template for what such data would look like.
| Descriptor | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Fukui indices are used within DFT to identify the most reactive sites within a molecule. By analyzing the change in electron density when an electron is added or removed, one can determine the local reactivity. The Fukui function, ƒ+(r), indicates the propensity of a site to undergo a nucleophilic attack (react with an electron donor), while ƒ-(r) points to sites susceptible to electrophilic attack (reaction with an electron acceptor). A detailed analysis of these indices for this compound would map out its reactive centers. For instance, the carbonyl carbon of the lactone ring in coumarins is often an electrophilic site, while the bromine atom introduces a potential site for nucleophilic substitution.
Table 2: Hypothetical Condensed Fukui Indices for Key Atoms in this compound This table illustrates the format for presenting Fukui indices, which would identify specific atomic sites prone to attack. No published data exists for this compound.
| Atom | ƒ⁺ (Nucleophilic Attack) | ƒ⁻ (Electrophilic Attack) |
| C2 (Carbonyl) | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| O1 (Lactone) | Data not available | Data not available |
| Br | Data not available | Data not available |
Computational modeling can be used to calculate the thermodynamic parameters for potential reaction pathways of this compound. This includes calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions such as nucleophilic substitution at the bromoethyl side chain or addition reactions to the coumarin (B35378) ring. A negative ΔG would indicate a spontaneous reaction. These calculations are vital for predicting the feasibility and outcome of a chemical transformation under specific conditions.
Reaction Mechanism Elucidation through Computational Modeling
By mapping the potential energy surface, computational modeling can elucidate the step-by-step mechanism of a reaction. This involves identifying transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). For this compound, this could involve modeling its reaction with a nucleophile. The calculations would determine the activation energy (the energy barrier that must be overcome, related to the transition state energy), which dictates the reaction rate. This would allow for a comparison of different possible mechanisms, such as SN1 versus SN2 substitution on the bromoethyl group, to determine the most likely pathway.
Q & A
Basic: What are the common synthetic routes for preparing 3-(2-bromoethyl)coumarin, and how can reaction conditions be optimized for higher yields?
Answer:
this compound is typically synthesized via alkylation of 4-hydroxycoumarin using dibromoethane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetone. For example, demonstrates a 90% yield when reacting 4-hydroxycoumarin with dibromoethane at 40–45°C. Optimization strategies include:
- Base selection : Strong bases (e.g., NaOH) may accelerate alkylation but risk side reactions.
- Solvent control : Acetone enhances solubility of intermediates, while DMF stabilizes reactive species.
- Temperature modulation : Maintaining 40–45°C minimizes thermal degradation .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how do key spectral markers validate its structure?
Answer:
Critical techniques include:
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methylene protons of the bromoethyl group) and δ 6.8–8.2 ppm (aromatic coumarin protons) confirm substitution patterns.
- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (lactone C=O) and ~650 cm⁻¹ (C-Br) verify functional groups.
- X-ray crystallography : highlights coplanarity of non-H atoms (r.m.s. deviation = 0.074 Å) and intermolecular interactions (C–H⋯O/Br), crucial for confirming stereoelectronic effects .
Advanced: How can researchers analyze reaction mechanisms involving this compound using computational methods?
Answer:
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are pivotal for elucidating reaction pathways. For instance:
- Nucleophilic substitution : Calculate activation energies for bromide displacement by thiosemicarbazide (as in ) to identify rate-determining steps.
- Photophysical properties : uses TDDFT to model solvent-polarity effects on emission spectra, correlating experimental Stokes shifts with theoretical charge-transfer transitions.
- Transition-state analysis : Map potential energy surfaces for Arbuzov or Vilsmeier-Haack reactions (see ) to optimize catalyst selection .
Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?
Answer:
Discrepancies in antimicrobial or enzyme-inhibition assays (e.g., ) can arise from:
- Assay variability : Standardize protocols (e.g., agar diffusion vs. microdilution) and control inoculum density (10⁵ CFU/mL).
- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance bioactivity, as shown in for nitrophenyl derivatives.
- Statistical validation : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .
Advanced: How can solvent polarity and substitution patterns be leveraged to tune the photophysical properties of this compound derivatives?
Answer:
- Solvent effects : Polar solvents (e.g., DMSO) stabilize excited states, red-shifting emission maxima (e.g., reports λem = 480–520 nm in ethanol).
- Substitution strategies : Electron-donating groups (e.g., -OCH₃) at the coumarin 6-position enhance intramolecular charge transfer (ICT), as modeled via TDDFT in .
- Aggregation studies : Monitor concentration-dependent quenching in non-polar solvents to design solid-state luminescent materials .
Advanced: How can researchers design this compound derivatives for targeted biological or material science applications?
Answer:
- Antimicrobial agents : Functionalize the thiazole ring (e.g., ) with lipophilic groups to improve membrane penetration.
- Fluorescent probes : Attach styryl or cyanine moieties (see ) for bioimaging applications.
- Polymer precursors : Use Arbuzov reactions ( ) to generate phosphonate esters for flame-retardant materials .
Advanced: What analytical challenges arise in quantifying trace impurities during this compound synthesis, and how are they addressed?
Answer:
- Chromatographic resolution : Use HPLC with C18 columns and mobile phases (e.g., MeCN:H₂O = 70:30) to separate bromoethyl byproducts.
- Mass spectrometry : HRMS (ESI⁺) detects trace intermediates (e.g., Hantzsch thiazole adducts in ) at ppm levels.
- Crystallographic purity : Recrystallize products from chloroform-hexane (as in ) to remove unreacted dibromoethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
